Ethyl 4-((3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-3-oxobutanoate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring substituted with cyano, methoxyphenyl, and phenyl groups, as well as a thioester and an oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-3-oxobutanoate typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyridine derivatives with ethyl 3-oxobutanoate under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the thioester linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification methods, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the cyano group to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Amines: Formed through reduction of the cyano group.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 4-((3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 4-((3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound’s thioester moiety can undergo hydrolysis, releasing active intermediates that interact with cellular components. The cyano and methoxyphenyl groups may contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Shares a similar thioester structure but differs in the heterocyclic ring system.
Ethyl 3-cyano-4-phenylpyridine-2-carboxylate: Similar pyridine core but lacks the thioester and oxobutanoate moieties.
Uniqueness
Ethyl 4-((3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-3-oxobutanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both cyano and methoxyphenyl groups enhances its versatility in chemical synthesis and biological interactions.
Properties
IUPAC Name |
ethyl 4-[3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl]sulfanyl-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-3-31-24(29)13-19(28)16-32-25-22(15-26)21(17-7-5-4-6-8-17)14-23(27-25)18-9-11-20(30-2)12-10-18/h4-12,14H,3,13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJULHDSQNVYLPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=C(C(=CC(=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.